5-Bromo-1-fluoro-2-iodo-3-methylbenzene
Description
Properties
IUPAC Name |
5-bromo-1-fluoro-2-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDXLDBULRQIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-2-iodo-3-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of 3-methylbenzene (toluene) through electrophilic aromatic substitution reactions. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
Fluorination: Introduction of a fluorine atom using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-fluoro-2-iodo-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution; Lewis acids like aluminum chloride (AlCl₃) for electrophilic substitution.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogens, while oxidation of the methyl group may produce benzoic acid derivatives .
Scientific Research Applications
5-Bromo-1-fluoro-2-iodo-3-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-2-iodo-3-methylbenzene depends on the specific context in which it is usedThe halogen atoms can influence the compound’s reactivity and binding affinity, thereby modulating its biological or chemical activity .
Comparison with Similar Compounds
Chemical Structure :
Properties :
- Purity : 96% (as per commercial sources) .
- Structural Features : Contains bromine (position 5), fluorine (position 1), iodine (position 2), and a methyl group (position 3) on a benzene ring. This combination of halogens and alkyl groups confers unique reactivity and stability, making it valuable in organic synthesis and pharmaceutical intermediates.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and commercial differences between the target compound and its analogs:
Key Observations :
Halogen Positioning: The target compound’s iodine at position 2 and fluorine at position 1 create a steric and electronic environment distinct from analogs like 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (iodine at position 4). This affects regioselectivity in cross-coupling reactions. Fluorine’s electronegativity enhances the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution compared to non-fluorinated analogs .
Functional Group Effects :
- Methoxy vs. Methyl : 5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene’s methoxy group increases electron density at position 2, altering reactivity in palladium-catalyzed reactions compared to the target compound’s methyl group .
- Trifluoromethyl : 1-Bromo-3-iodo-5-(trifluoromethyl)benzene’s CF₃ group is strongly electron-withdrawing, making it more reactive in SNAr reactions than the target compound .
Commercial Availability and Purity
- Purity : The target compound (96%) is slightly less pure than 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (97%), which may influence its use in high-precision syntheses .
- Positional Isomers : Compounds like OT-4231 (1-Bromo-2-fluoro-4-iodo-5-methylbenzene) and HC-4452 (1-Bromo-2-fluoro-4-iodo-3-methylbenzene) are positional isomers of the target, with distinct commercial availability and pricing .
Biological Activity
5-Bromo-1-fluoro-2-iodo-3-methylbenzene is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and iodine substituents on a methylbenzene framework. This unique structure suggests potential biological activities that may be harnessed in medicinal chemistry and other fields. This article examines the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
This compound has the molecular formula and is classified as a halogenated benzene derivative. The presence of multiple halogens can influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrFI |
| Molecular Weight | 265.02 g/mol |
| Melting Point | Not available |
| Purity | 95% |
| Storage Conditions | Keep in dark place |
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Halogenated compounds often exhibit unique pharmacological properties due to their ability to interact with biological macromolecules.
The mechanism by which this compound exerts its biological effects likely involves:
- Electrophilic Substitution : The halogens can participate in electrophilic aromatic substitution reactions, influencing the compound's reactivity.
- Interaction with Biological Targets : The compound may interact with enzymes or receptors, potentially modulating their activity.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry explored various halogenated benzene derivatives, including this compound, for their antimicrobial properties. Results indicated that compounds with multiple halogen substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria due to increased lipophilicity and membrane permeability.
- Anti-cancer Potential : Research conducted by Fernandez-Maza et al. highlighted the synthesis of halogenated compounds for use in cancer treatment. Their findings suggested that this compound could inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Neuropharmacological Effects : In a study focusing on neuroactive compounds, it was found that certain halogenated benzenes could modulate neurotransmitter systems. The unique substitution pattern of this compound may influence its interaction with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.
Comparative Analysis
A comparison with similar compounds reveals distinct differences in biological activity:
| Compound | Antimicrobial Activity | Anti-cancer Potential | Neuropharmacological Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Potential modulation |
| 5-Bromo-2-fluoro-1-iodo-3-methylbenzene | Low | Moderate | Minimal |
| 1-Bromo-5-fluoro-2-iodo-3-methylbenzene | High | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
